molecular formula C10H6BrN3O B2888950 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 937629-16-8

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No. B2888950
CAS RN: 937629-16-8
M. Wt: 264.082
InChI Key: VLCIWZOZDPHMGD-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action and biochemical effects. In

Scientific Research Applications

Therapeutic Applications

Anticancer and Antifungal Activities : The 1,3,4-oxadiazole ring is a structural feature found in synthetic molecules demonstrating a variety of bioactivities. These derivatives bind effectively to enzymes and receptors through multiple weak interactions, showing promise in anticancer, antifungal, antibacterial, and antitubercular treatments among others. Their versatility in medicinal chemistry highlights their potential for developing more active and less toxic agents (Verma et al., 2019).

Biological Roles and Synthesis : Research on 1,3,4-oxadiazole derivatives underscores their critical role in creating new medicinal species for treating numerous diseases. Innovative methods for synthesizing these derivatives have expanded their medicinal applications, suggesting a fertile ground for discovering new therapeutic agents (Nayak & Poojary, 2019).

Drug Development and Pharmacological Properties

Versatility in Drug Development : The 1,3,4-oxadiazole compounds have occupied a particular place in synthetic medicinal chemistry, serving as bioisosteres of carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmacology into polymers, luminescence materials, and corrosion inhibitors, showcasing their wide-ranging utility in new drug development (Rana, Salahuddin, & Sahu, 2020).

Pharmaceutical and Therapeutic Applications : Oxadiazole derivatives stand out for their broad biomedical and therapeutic applications, including antibacterial, anticancer, anti-inflammatory activities, and as receptor modulators. The extensive research and development of oxadiazole-containing structures affirm their significance in a spectrum of medicinal chemistry applications (Hassan et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities . They have been used successfully in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

Many oxadiazole derivatives are known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by oxadiazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .

Result of Action

Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, no special environmental precautions are required . It’s worth noting that it is classified as a combustible, acute toxic category 1 and 2 hazardous material , indicating that certain precautions may be necessary when handling or storing this compound.

Biochemical Analysis

properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCIWZOZDPHMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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